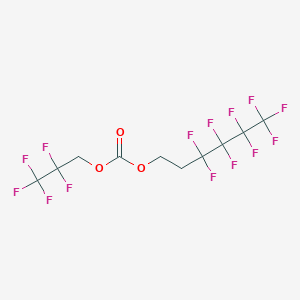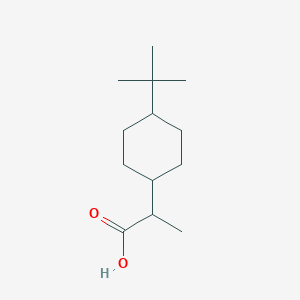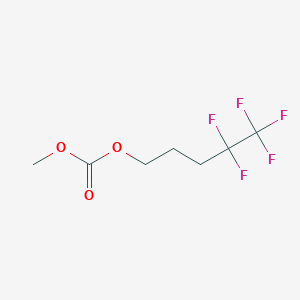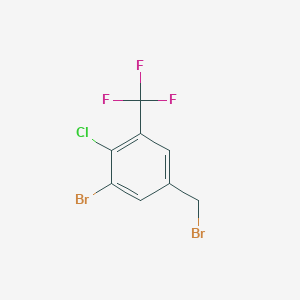
4-(Cyclobutylmethoxy)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclobutylmethoxy)-1H-pyrazole: is a chemical compound with the following IUPAC name: 4-(cyclobutylmethoxy)aniline . Its molecular formula is C₁₁H₁₅NO , and its molecular weight is approximately 177.25 g/mol . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 4-(cyclobutylmethoxy)aniline. One common method involves the reaction of aniline with cyclobutylmethyl chloride under appropriate conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods may vary, large-scale synthesis typically involves efficient and cost-effective processes. These may include batch or continuous reactions, optimized reaction conditions, and purification steps to yield high-purity 4-(cyclobutylmethoxy)aniline.
Chemical Reactions Analysis
Reactivity: 4-(Cyclobutylmethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: Depending on reaction conditions, it may be oxidized or reduced.
Acylation and Alkylation: It can react with acylating or alkylating agents.
Nucleophilic Substitution: Reaction with alkyl halides or acyl chlorides in the presence of a base (e.g., NaOH).
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Acylation and Alkylation: Employ acyl chlorides or alkyl halides with Lewis acids (e.g., AlCl₃).
Major Products: The major product of the reactions depends on the specific reagents and conditions used. For example, nucleophilic substitution may yield N-alkylated or N-acylated derivatives of 4-(cyclobutylmethoxy)aniline.
Scientific Research Applications
4-(Cyclobutylmethoxy)aniline finds applications in various scientific fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its structural features.
Biological Studies: It may serve as a probe for investigating biological processes or as a building block for bioactive molecules.
Materials Science: Its derivatives could be useful in designing functional materials.
Mechanism of Action
The exact mechanism by which 4-(cyclobutylmethoxy)aniline exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 4-(cyclobutylmethoxy)aniline is unique in its structure, similar compounds include:
4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid: (CAS: 2921754-57-4)
4-(Cyclobutylmethoxy)-5-hydroxy-2-methoxybenzaldehyde: (CAS: 2921754-57-4)
4-(Cyclobutylmethoxy)-N-cyclopropylbenzenemethanamine: (CAS: 1493311-85-5)
These compounds share some structural similarities but have distinct properties and applications. Researchers continue to explore their potential in various fields.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-(cyclobutylmethoxy)-1H-pyrazole |
InChI |
InChI=1S/C8H12N2O/c1-2-7(3-1)6-11-8-4-9-10-5-8/h4-5,7H,1-3,6H2,(H,9,10) |
InChI Key |
QRSKWNCGIKXHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane](/img/structure/B12082873.png)






![2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B12082905.png)



![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12082947.png)
![[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid](/img/structure/B12082952.png)

